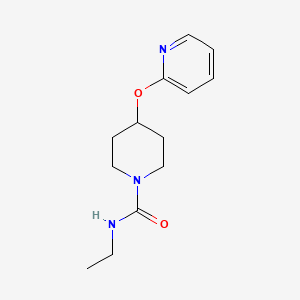

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their biological activities and structural versatility .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

化学反应分析

Hydrogenation of the Pyridyl Ether Moiety

The pyridine ring in the pyridin-2-yloxy group can undergo catalytic hydrogenation to form a piperidine derivative. This reaction is critical for modifying the compound’s aromaticity and enhancing solubility.

Reaction Conditions

| Catalyst System | Solvent | Temperature | Pressure (H₂) | Yield | Source |

|---|---|---|---|---|---|

| PtO₂/Pd-C in AcOH | AcOH | 55°C | Balloon | 98% | |

| 5% Rh/Al₂O₃ in HOAc | HOAc | RT | 50 psi | – | |

| Pd/C in EtOH/HOAc | EtOH | 80°C | 4 MPa | 60% |

Mechanism :

-

The pyridine ring is reduced to piperidine via adsorption of hydrogen onto the catalyst surface.

-

Acidic solvents (e.g., AcOH) protonate the pyridine nitrogen, facilitating electron-deficient aromatic ring activation .

Nucleophilic Substitution at the Ether Oxygen

The pyridin-2-yloxy group may participate in nucleophilic substitution reactions, particularly under basic conditions.

Example Reaction :

Replacement of the pyridin-2-yloxy group with amines or alcohols:

This compound+Nu−→N-Ethyl-4-(Nu)piperidine-1-carboxamide+Pyridin-2-ol

Key Factors :

-

Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO).

Carboxamide Hydrolysis

The ethyl carboxamide group can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.

Pathways :

-

Acidic Hydrolysis :

\text{RCONHEt} \xrightarrow{H₃O^+, Δ} \text{RCOOH} + \text{EtNH₃^+} -

Basic Hydrolysis :

\text{RCONHEt} \xrightarrow{OH^-, Δ} \text{RCOO^-} + \text{EtNH₂}

Optimization Insights :

-

Prolonged heating (e.g., reflux in 6M HCl or NaOH) is typically required due to the stability of the carboxamide bond .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation to introduce additional substituents.

Example Reactions :

-

Alkylation :

1-Carboxamide+R-XBase1-(R)-Carboxamide -

Acylation :

1-Carboxamide+RCOCl→1-(COR)-Carboxamide

Conditions :

Coordination Chemistry

The pyridine nitrogen and carboxamide oxygen may act as ligands for metal ions (e.g., Pd, Pt), enabling catalytic applications or complex formation.

Hypothesized Interactions :

-

Pyridine N → Metal coordination in cross-coupling reactions.

Oxidative Reactions

The pyridin-2-yloxy group is susceptible to oxidation, particularly at the ortho and para positions relative to the ether oxygen.

Potential Products :

-

Epoxidation (if conjugated double bonds exist).

-

Formation of N-oxides under mild oxidizing conditions (e.g., H₂O₂, mCPBA).

Stability Under Physiological Conditions

科学研究应用

Cancer Therapy

Mechanism of Action

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been investigated for its role as a selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5). The ERK5 pathway is implicated in cellular proliferation and survival, making it a target for cancer therapies. Research indicates that this compound can inhibit ERK5 activity, leading to reduced tumor cell proliferation and migration .

Case Studies

A study demonstrated that modifications to the piperidine structure could enhance the potency of ERK5 inhibitors. For instance, introducing small alkyl groups at specific positions on the piperidine ring improved binding affinity and selectivity towards ERK5 . Additionally, compounds derived from this compound exhibited promising results in preclinical models of various cancers, including breast and lung cancer .

Cardiovascular Applications

Calcium Channel Modulation

this compound derivatives have shown potential in modulating calcium channels, particularly T-type calcium channels. These channels play a crucial role in cardiac function and vascular smooth muscle contraction. In studies involving spontaneously hypertensive rats, oral administration of related compounds resulted in lowered blood pressure without inducing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

Pharmacological Evaluation

The pharmacological evaluation of these compounds revealed that structural modifications significantly influence their efficacy as antihypertensive agents. For example, the introduction of specific alkyl substituents enhanced their inhibitory activity against T-type calcium channels .

Neurological Disorders

Alzheimer's Disease Research

Recent advancements have suggested that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds featuring piperidine moieties are being explored for their ability to inhibit cholinesterase and reduce amyloid-beta aggregation, both of which are critical factors in Alzheimer's pathology .

Multi-targeted Approach

Research indicates that derivatives of this compound can exhibit multi-targeted effects by simultaneously inhibiting multiple pathways involved in neurodegeneration. This approach is particularly promising for developing more effective treatments for Alzheimer's disease by targeting both cholinergic deficits and amyloid pathology .

Summary Table: Applications of this compound

作用机制

The mechanism of action of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

N-ethylpiperidine: A simpler analog with similar structural features but lacking the pyridin-2-yloxy group.

4-(pyridin-2-yloxy)piperidine: A related compound that lacks the N-ethyl group.

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylate: A closely related ester derivative.

Uniqueness

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of both the N-ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties.

生物活性

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyridinyl ether. Its structural attributes contribute to its biological activity, particularly in modulating nitric oxide (NO) production and influencing inflammatory responses.

The compound's primary mechanism involves the modulation of nitric oxide synthesis. Nitric oxide acts as a signaling molecule with roles in various physiological processes, including vasodilation and immune response modulation. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in inflammatory pathways .

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer activities. The compound has been investigated for its ability to inhibit key cellular pathways involved in cancer progression, specifically targeting kinases associated with cell cycle regulation .

Table 1: Summary of Biological Activities

Study 1: Anticancer Activity

A study assessing the anticancer properties of this compound demonstrated that it induced apoptosis in various cancer cell lines. The compound was shown to arrest the cell cycle at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Study 2: Inflammatory Response

Another investigation focused on the compound's role in inflammation. It was found to enhance the production of pro-inflammatory cytokines, suggesting a dual role in modulating both immune response and inflammation. This characteristic could be leveraged for therapeutic strategies in inflammatory diseases .

Research Findings

Research has indicated that the compound's structural modifications can significantly influence its biological activity. For instance, variations in the piperidine ring or the introduction of different substituents on the pyridine moiety can alter pharmacokinetic properties and efficacy against specific targets .

Table 2: Structure-Activity Relationship

属性

IUPAC Name |

N-ethyl-4-pyridin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMNCWDLJYRLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。